N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide
Overview
Description
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a phenylacetamide moiety
Preparation Methods
The synthesis of N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The reaction is carried out in the presence of ethanol as a solvent and does not require a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines.
Scientific Research Applications
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a sulfonamide group and exhibits antibacterial activity.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-amine: Another sulfonamide derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylacetamide moiety, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-19(22)8-5-9-20(15)24-28(26,27)18-12-10-17(11-13-18)23-21(25)14-16-6-3-2-4-7-16/h2-13,24H,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEHILQNRQYNGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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